N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Description
N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11(21)18-13-7-5-12(6-8-13)16-10-23-17(20-16)19-14-3-2-4-15(22)9-14/h2-10,22H,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNGFKFHGIXOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can be achieved through several routes. One common method involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity . Industrial production methods often involve multistep procedures that may include the use of raw materials such as phenol, 4-nitrophenol, or nitrobenzene .
Chemical Reactions Analysis
N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for reductive carbonylation and other catalytic systems for different transformations . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reductive carbonylation of nitrobenzene primarily yields N-(4-hydroxyphenyl)acetamide .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antifungal, anti-inflammatory, and anticancer activities . Additionally, it is used in the pharmaceutical industry for the development of drugs and other therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or block specific receptors in biological systems . The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .
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